molecular formula C44H38Br2P2 B087453 Triphenyl(3-((triphenylphosphoranyl)methyl)benzyl)phosphorane CAS No. 10273-74-2

Triphenyl(3-((triphenylphosphoranyl)methyl)benzyl)phosphorane

Cat. No.: B087453
CAS No.: 10273-74-2
M. Wt: 628.7 g/mol
InChI Key: HTHKLYJSULLEOY-UHFFFAOYSA-N
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Description

Triphenyl(3-((triphenylphosphoranyl)methyl)benzyl)phosphorane is an organophosphorus compound that features a phosphorus atom bonded to three phenyl groups and a benzyl group substituted with a triphenylphosphoranyl methyl group. This compound is part of the broader class of phosphoranes, which are known for their utility in organic synthesis, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triphenyl(3-((triphenylphosphoranyl)methyl)benzyl)phosphorane typically involves the reaction of triphenylphosphine with a suitable benzyl halide under basic conditions. Common bases used in this reaction include butyllithium or potassium tert-butoxide. The reaction proceeds through the formation of a phosphonium salt intermediate, which is then deprotonated to yield the desired phosphorane.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. Solvent choice, temperature control, and purification steps such as recrystallization or chromatography are critical to the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

Triphenyl(3-((triphenylphosphoranyl)methyl)benzyl)phosphorane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro compounds are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Triphenylphosphine oxide.

    Reduction: Triphenylphosphine.

    Substitution: Various substituted triphenylphosphines depending on the electrophile used.

Scientific Research Applications

Triphenyl(3-((triphenylphosphoranyl)methyl)benzyl)phosphorane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the Wittig reaction for the formation of alkenes.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological phosphine interactions.

    Industry: The compound is used in the production of polymers and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of triphenyl(3-((triphenylphosphoranyl)methyl)benzyl)phosphorane involves its ability to act as a nucleophile or electrophile in chemical reactions. The phosphorus atom can form stable bonds with carbon, oxygen, and other elements, making it a versatile reagent in organic synthesis. The compound can also interact with biological molecules, influencing enzyme activity and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Methylenetriphenylphosphorane: Another phosphorane used in the Wittig reaction.

    Triphenylphosphine: A common reagent in organic synthesis and a precursor to various phosphoranes.

    Triphenylphosphine oxide: A product of the oxidation of triphenylphosphine.

Uniqueness

Triphenyl(3-((triphenylphosphoranyl)methyl)benzyl)phosphorane is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other phosphoranes. Its ability to participate in a wide range of chemical reactions makes it a valuable tool in both academic and industrial research.

Properties

IUPAC Name

triphenyl-[[3-(triphenylphosphaniumylmethyl)phenyl]methyl]phosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H38P2/c1-7-22-39(23-8-1)45(40-24-9-2-10-25-40,41-26-11-3-12-27-41)35-37-20-19-21-38(34-37)36-46(42-28-13-4-14-29-42,43-30-15-5-16-31-43)44-32-17-6-18-33-44/h1-34H,35-36H2/q+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTHKLYJSULLEOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=CC(=CC=C2)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H38P2+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70145472
Record name Triphenyl(3-((triphenylphosphoranyl)methyl)benzyl)phosphorane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

628.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10273-74-2, 128243-44-7
Record name (1,3-Bis(triphenylphosphoniomethyl)benzene)dibromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010273742
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Bis(triphenylphosphoniomethyl)benzene
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triphenyl(3-((triphenylphosphoranyl)methyl)benzyl)phosphorane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (benzene-1,4-diyldimethanediyl)bis(triphenylphosphonium) dibromide
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Record name 1,3-BIS(TRIPHENYLPHOSPHONIOMETHYL)BENZENE
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